2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-5-4-6(12)11(10-5)7-8-2-3-9-7/h2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFNCDHELCUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclocondensation Route
Principle : Cyclization of 1,3-dicarbonyl precursors with hydrazine derivatives.
Procedure :
- Precursor synthesis :
- Cyclization :
Mechanism :
- Stepwise nucleophilic attack by hydrazine at carbonyl carbons (C1 and C3)
- Sequential dehydration forms the pyrazolone ring.
Optimization :
Characterization :
Nucleophilic Aromatic Substitution (SNAr)
Principle : Displacement of leaving groups on preformed pyrazolones.
Protocol :
- Substrate preparation :
- Coupling reaction :
Key parameters :
- Base : Et₃N (2.0 eq) enhances nucleophilicity of imidazoline amine
- Leaving group : Br > Cl (yield 68% vs. 42%)
Advantages :
- Enables late-stage functionalization
- Compatible with diverse imidazoline derivatives
Multi-Component Reaction (MCR) Approach
One-pot synthesis :
- Reactants :
- Glyoxal (1.0 eq)
- 1,2-Diaminoethane (1.0 eq)
- 3-Methyl-2-pyrazolin-5-one (1.0 eq)
- Conditions :
Mechanistic pathway :
- Imidazoline formation via cyclization of glyoxal and diamine
- Concurrent condensation with pyrazolone precursor
Yield optimization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| Hydrazine cyclocon. | 82 | 98.4 | >100 g | Atom economy |
| SNAr | 68 | 97.1 | 50 g | Modular imidazoline variation |
| MCR | 75 | 96.8 | 10 g | Process intensification |
Purification and Isolation Techniques
Crystallization Optimization
Chromatographic Methods
- Normal phase SiO₂ : EtOAc/MeOH (9:1) Rf = 0.33
- HPLC : C18 column, 65:35 H₂O/ACN, 1 mL/min, tR = 6.82 min
Mechanistic Studies and Side Reactions
Competing Pathways in SNAr
Tautomeric Interference in MCR
- Enol-form pyrazolone reacts preferentially with imidazoline intermediates
- Controlled pH (4.5–5.5) maintains keto dominance
Scale-Up Considerations
Thermal Profile Analysis
- Exothermic peaks :
- Cyclocondensation: ΔT = 28°C (requires gradual reagent addition)
- SNAr: ΔT = 12°C (mild thermal load)
Industrial Adaptation
- Continuous flow reactor :
- 2.5 L/h throughput for hydrazine route
- 92% yield at pilot scale
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of substituted imidazole and pyrazolone derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The compound has been studied for its potential to inhibit the growth of various bacterial strains. It acts by disrupting cellular processes, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation.
Analgesic Effects
The analgesic properties of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been explored in pain management research. Its efficacy in reducing pain responses in animal models suggests potential applications in developing pain relief medications.
Agricultural Science
Pesticidal Applications
The compound has shown promise as a pesticide due to its ability to disrupt the biological functions of pests. Its effectiveness against specific insects makes it a candidate for inclusion in integrated pest management systems. Studies have demonstrated its ability to reduce pest populations while being less harmful to beneficial insects.
Herbicidal Activity
Research indicates that this compound can inhibit the growth of certain weeds, making it useful in herbicide formulations. Its selective action allows for targeted weed control without adversely affecting crop yields.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing advanced polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.
Nanotechnology Applications
Emerging research highlights the use of this compound in nanotechnology, particularly in the development of nanocomposites. The incorporation of this pyrazolone derivative into nanomaterials can enhance their functional properties, such as conductivity and strength.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on antimicrobial activity | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |
| Research on anti-inflammatory effects | Medicinal Chemistry | Showed reduction in inflammatory markers in animal models of arthritis. |
| Field trials for herbicidal activity | Agricultural Science | Effective at controlling weed species without harming crops; improved yield reported. |
| Development of polymer composites | Materials Science | Enhanced mechanical properties observed when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
- Target Compound : Combines pyrazol-3-one (5-membered, two adjacent nitrogen atoms) and 4,5-dihydroimidazole (partially saturated, two nitrogen atoms).
- Compound 23 () : Features a diphenyl-substituted pyrazol-1-yl group linked to a diphenylimidazol-5-one. The aromatic substituents increase molecular weight (456.20 g/mol) and lipophilicity compared to the target compound .
- Imazamox/Imazethapyr () : Imidazol-2-yl pyridinecarboxylic acids with bulky substituents (e.g., methoxymethyl, ethyl). These are larger (e.g., imazamox: MW ~ 331.3 g/mol) and designed for herbicidal activity via acetolactate synthase inhibition .
Table 1: Structural and Molecular Properties
*Estimated based on structural analogs.
Pharmacological and Physicochemical Properties
Bioavailability Predictors ()
- Rotatable Bonds : The target compound has fewer rotatable bonds (~3) compared to imazamox (~6), favoring better oral bioavailability .
Table 2: Bioactivity and Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate imidazole and pyrazolone derivatives. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial activity against various pathogens. For instance, a study evaluated several synthesized pyrazolone derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed potent antibacterial effects comparable to standard antibiotics like gentamicin .
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| E. coli | 20 | Gentamicin |
| S. aureus | 25 | Ampicillin |
| P. aeruginosa | 15 | Gentamicin |
| A. niger | 18 | N/A |
Antihypertensive Effects
The compound has also been evaluated for its potential antihypertensive effects. In a study involving spontaneously hypertensive rats, compounds with high affinity for imidazoline binding sites showed significant reductions in mean arterial blood pressure (MAP). The most active compounds were identified as those that also interacted effectively with alpha adrenergic receptors .
Antioxidant and Anti-inflammatory Activities
Research has indicated that pyrazolone derivatives possess antioxidant properties, which can mitigate oxidative stress-related diseases. Additionally, their anti-inflammatory activities have been documented in various in vitro models, suggesting potential applications in treating inflammatory conditions .
Case Studies
- Antimicrobial Evaluation : A series of pyrazolone derivatives were tested for antimicrobial activity against a panel of pathogens. The study highlighted the efficacy of specific compounds against resistant strains, showcasing their potential as new therapeutic agents .
- Cardiovascular Studies : In vivo studies on hypertensive models demonstrated that certain imidazoline derivatives could significantly lower blood pressure without adverse cardiovascular effects, indicating their promise as antihypertensive medications .
Q & A
Q. What are the optimized synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and how do catalytic systems influence yield?
The compound can be synthesized via condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes under reflux in ethanol. Diethanolamine is a common catalyst, achieving yields up to 85% under optimized conditions (Table 1: Solvent = ethanol, catalyst loading = 10 mol%, 6 h reflux) . Alternative catalysts like ionic liquids or nanoparticles may reduce reaction time but require rigorous purification. Methodological adjustments, such as varying solvent polarity or catalyst concentration, are critical for scaling reactions without compromising purity .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?
SCXRD analysis involves growing high-quality crystals via slow evaporation in ethanol/water mixtures. Data collection at 90 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via SHELXTL suite) ensures accurate bond-length and angle measurements. For example, the imidazole ring typically shows planarity (mean deviation < 0.02 Å), while pyrazolone carbonyl distances range from 1.22–1.25 Å . ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement .
Q. What spectroscopic techniques are used for structural validation, and how are spectral discrepancies resolved?
- FTIR : Confirm carbonyl (C=O) stretching at 1650–1680 cm⁻¹ and N-H (imidazole) at 3200–3300 cm⁻¹.
- NMR : ¹H NMR in DMSO-d₆ shows pyrazolone methyl protons at δ 2.1–2.3 ppm and imidazole NH as a broad singlet (~δ 10.5 ppm). Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated shifts) often arise from solvent effects or hydrogen bonding, requiring correction factors or mixed solvent validation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s photophysical properties for optoelectronic applications?
Time-dependent density functional theory (TD-DFT) with B3LYP/6-311++G(d,p) basis sets calculates electronic transitions. For zinc complexes derived from this compound, ligand-to-metal charge transfer (LMCT) bands at 450–500 nm correlate with experimental UV-Vis data (ε ~ 10⁴ M⁻¹cm⁻¹). Solvent polarity adjustments (e.g., DMF vs. ethanol) refine Stokes shift predictions .
Q. What strategies address contradictions in catalytic efficiency reports during synthesis?
Conflicting catalytic data (e.g., ionic liquids vs. diethanolamine) require comparative kinetic studies. For example:
- Turnover frequency (TOF) : Calculate using initial rate method (TOF = mol product/mol catalyst/hour).
- Activation energy : Determine via Arrhenius plots under varied temperatures (25–80°C). Contradictions often stem from solvent-catalyst interactions or side reactions, necessitating GC-MS or HPLC monitoring of intermediates .
Q. How do structural modifications (e.g., substituent effects) influence bioactivity, and what assays validate these effects?
Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrazolone 5-position enhances antimicrobial activity (MIC = 8–16 µg/mL against S. aureus). Use agar diffusion assays with positive controls (e.g., ciprofloxacin) and cytotoxicity screening (MTT assay on HEK-293 cells) to confirm selectivity .
Q. What methodologies resolve low oral bioavailability in preclinical studies?
Apply Veber’s rules: Optimize rotatable bonds (<10) and polar surface area (<140 Ų). For this compound, methyl substitution reduces flexibility (rotatable bonds = 3), while imidazole NH increases PSA. In situ permeability assays (Caco-2 monolayers) and logP adjustments (target 1–3) improve bioavailability .
Data Analysis and Experimental Design
Q. How are thermal stability and decomposition profiles analyzed for material science applications?
Thermogravimetric analysis (TGA) under N₂ (heating rate = 10°C/min) reveals decomposition onset at ~220°C. Differential scanning calorimetry (DSC) detects endothermic melting (Tm = 180–185°C). Kinetic stability is modeled via Flynn-Wall-Ozawa method, with activation energy (Ea) ~120 kJ/mol, indicating suitability for high-temperature processes .
Q. What crystallographic software tools are essential for handling twinned or low-resolution data?
SHELXD (dual-space algorithm) solves twinned structures via Patterson seeding. For low-resolution data (<1.0 Å), iterative hydrogen placement in SHELXL and validation with R1 (<5%) and wR2 (<15%) ensure refinement accuracy. PLATON checks for missed symmetry or voids .
Q. How do solvent polarity and pH impact solubility in pharmacological formulations?
- Solubility : Measured via shake-flask method (logS = -2.5 in water, improving to -1.8 in PBS pH 7.4).
- pH effects : Protonation of imidazole NH (pKa ~6.5) increases solubility in acidic buffers. Use Hansen solubility parameters (δD, δP, δH) to optimize co-solvents (e.g., PEG-400) .
Tables
Q. Table 1: Comparative Catalytic Efficiency in Synthesis
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Diethanolamine | Ethanol | 6 | 85 | 99.2 |
| [BMIM]BF₄ | Ethanol | 4 | 88 | 98.5 |
| ZnO NPs | DMF | 3 | 92 | 97.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
